3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl and methylbenzoyl groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the N2-(2-methylphenyl) group under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.
Reduction: Reduction reactions may target the carbonyl group in the methylbenzoyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of thiophene compounds have shown potential as bioactive molecules. They can be investigated for their interactions with biological targets such as enzymes or receptors.
Medicine
Medicinal chemistry explores the potential of thiophene derivatives as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, thiophene compounds are used in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,4-diamine derivatives: These compounds share the thiophene core and amine functionalities.
Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group exhibit similar chemical reactivity.
Methylbenzoyl derivatives: These compounds contain the methylbenzoyl moiety, contributing to their chemical properties.
Uniqueness
What sets 3-(BENZENESULFONYL)-5-(4-METHYLBENZOYL)-N2-(2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties. This uniqueness can be leveraged in designing new materials or developing novel therapeutic agents.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-methylanilino)thiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-16-12-14-18(15-13-16)22(28)23-21(26)24(32(29,30)19-9-4-3-5-10-19)25(31-23)27-20-11-7-6-8-17(20)2/h3-15,27H,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWIKDLOCRAHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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